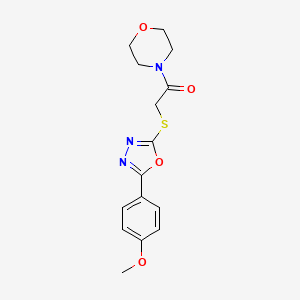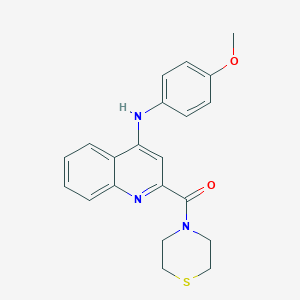
(4-((4-Methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a quinoline moiety which is a heterocyclic aromatic organic compound. It also contains a methoxyphenyl group and a thiomorpholino group. Quinoline derivatives are known to have various biological activities and are used as building blocks in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the quinoline core. The presence of the methoxyphenyl group and the thiomorpholino group would likely have significant effects on the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The quinoline moiety is known to undergo various reactions, including electrophilic substitution, nucleophilic substitution, and reduction .科学的研究の応用
Synthesis and Imaging Applications
- PET Imaging Agent for Parkinson's Disease : A study detailed the synthesis of a PET imaging agent, HG-10-102-01, for imaging LRRK2 enzyme activity in Parkinson's disease. The compound showcases the potential of quinolin-2-yl derivatives in developing diagnostic tools for neurological conditions (Wang et al., 2017).
Fluorescence and Labeling Applications
- Fluorescent Labeling Reagent : Research on 6-methoxy-4-quinolone (6-MOQ) highlighted its application as a stable fluorophore with strong fluorescence across a wide pH range. This compound, related to the quinolin-2-yl family, demonstrates significant potential for biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Chemical Synthesis Applications
- Synthesis of Dibenzo[b,g][1,8]naphthyridin-5-ones : A study on the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones from 2,4-dichloroquinolines demonstrates the utility of quinolin-2-yl derivatives in generating complex heterocyclic structures, which have potential applications in medicinal chemistry (Manoj & Prasad, 2010).
Antiproliferative Activity
- Tubulin Polymerization Inhibitors : Certain 2-anilino-3-aroylquinolines, including derivatives of quinolin-2-yl compounds, have been investigated for their cytotoxic activity against various human cancer cell lines. These compounds exhibited potent antiproliferative activity and act as tubulin polymerization inhibitors, highlighting their potential in cancer therapy (Srikanth et al., 2016).
Spectroscopic Properties
- Spectroscopic Studies : An investigation into the spectroscopic properties of certain phenylmethanone derivatives, related to quinolin-2-yl compounds, revealed insights into their electronic absorption, fluorescence properties, and the impact of structure and environment on these properties. This study provides valuable information for the development of novel fluorescent materials and sensors (Al-Ansari, 2016).
作用機序
Target of Action
Quinoline derivatives, such as “(4-((4-Methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone”, have been studied for their pharmaceutical and biological activities
Mode of Action
The mode of action of quinoline derivatives can vary greatly depending on their specific structure and functional groups . Without specific information, it’s difficult to predict the exact mode of action of “this compound”.
Biochemical Pathways
Quinoline derivatives can be involved in a variety of biochemical pathways due to their potential interactions with different proteins and enzymes
将来の方向性
特性
IUPAC Name |
[4-(4-methoxyanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-16-8-6-15(7-9-16)22-19-14-20(21(25)24-10-12-27-13-11-24)23-18-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATXOTWNZXHXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
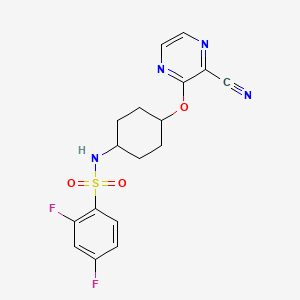
![N-benzyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703273.png)
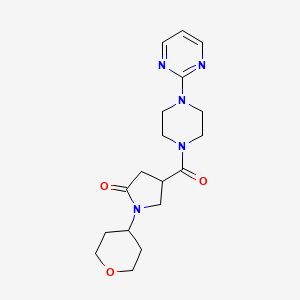
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2703276.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid](/img/structure/B2703277.png)

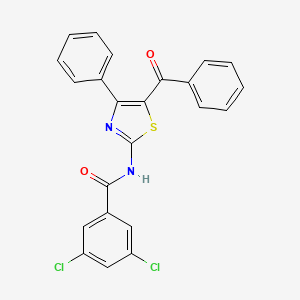
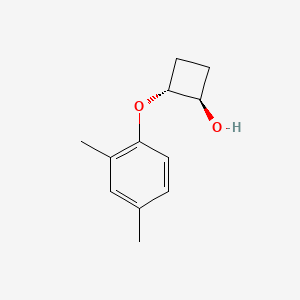
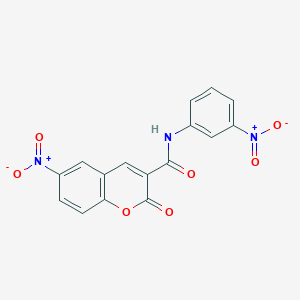
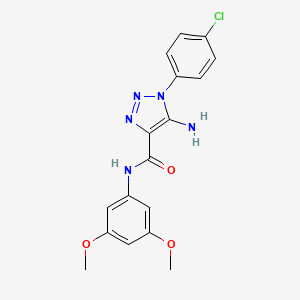
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2703288.png)
